![molecular formula C9H9BO2 B15051550 6-Vinylbenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B15051550.png)
6-Vinylbenzo[c][1,2]oxaborol-1(3h)-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Vinylbenzo[c][1,2]oxaborol-1(3h)-ol is a boron-containing heterocyclic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a vinyl group attached to a benzo[c][1,2]oxaborol ring system, which imparts distinct reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Vinylbenzo[c][1,2]oxaborol-1(3h)-ol typically involves the reaction of 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol with vinyl-containing reagents under controlled conditions. One common method involves the use of vinyl sulfonyl chloride in the presence of a base such as triethylamine in a solvent like dimethylformamide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Vinylbenzo[c][1,2]oxaborol-1(3h)-ol undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The vinyl group can participate in substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents such as halogens, alkyl halides, or organometallic compounds.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated benzo[c][1,2]oxaborol derivatives.
Substitution: Various substituted benzo[c][1,2]oxaborol compounds depending on the reagents used.
Applications De Recherche Scientifique
6-Vinylbenzo[c][1,2]oxaborol-1(3h)-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex boron-containing compounds.
Industry: Utilized in the development of advanced materials, including hydrogels for medical applications.
Mécanisme D'action
The mechanism of action of 6-Vinylbenzo[c][1,2]oxaborol-1(3h)-ol involves its interaction with specific molecular targets. For instance, as a phosphodiesterase inhibitor, it binds to the catalytic domain of the enzyme, inhibiting its activity and thereby modulating the levels of cyclic AMP (cAMP) within cells . This inhibition can lead to reduced inflammation and other therapeutic effects.
Comparaison Avec Des Composés Similaires
Crisaborole: Another benzo[c][1,2]oxaborol derivative used as a topical treatment for skin conditions.
6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol: Used in the development of hydrogels for medical applications.
Uniqueness: 6-Vinylbenzo[c][1,2]oxaborol-1(3h)-ol is unique due to its vinyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile compound for various synthetic and therapeutic applications.
Propriétés
Formule moléculaire |
C9H9BO2 |
|---|---|
Poids moléculaire |
159.98 g/mol |
Nom IUPAC |
6-ethenyl-1-hydroxy-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C9H9BO2/c1-2-7-3-4-8-6-12-10(11)9(8)5-7/h2-5,11H,1,6H2 |
Clé InChI |
QTAQWOPUMRETST-UHFFFAOYSA-N |
SMILES canonique |
B1(C2=C(CO1)C=CC(=C2)C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


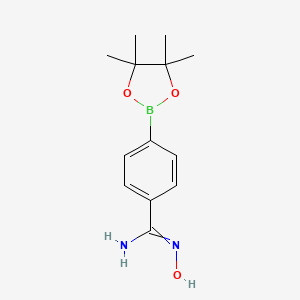
![[(2S)-1-azabicyclo[2.2.1]heptan-2-yl]methanol](/img/structure/B15051487.png)
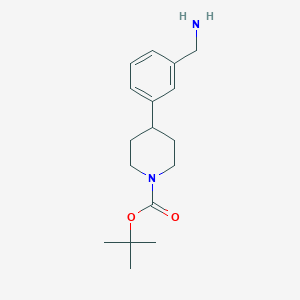
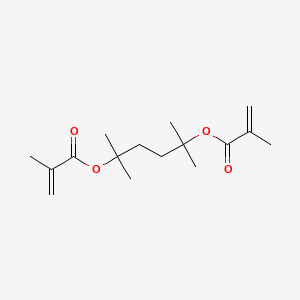
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(2-methoxyethyl)amine](/img/structure/B15051524.png)
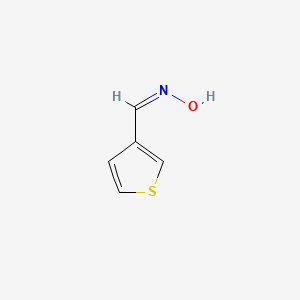
![(E)-N-[(5-bromo-7-fluoroquinolin-8-yl)methylidene]hydroxylamine](/img/structure/B15051536.png)
![6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one](/img/structure/B15051540.png)
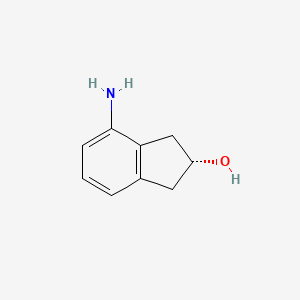
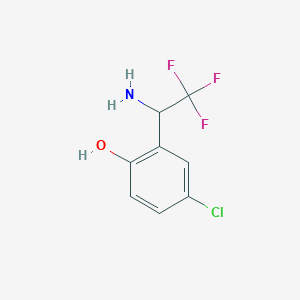
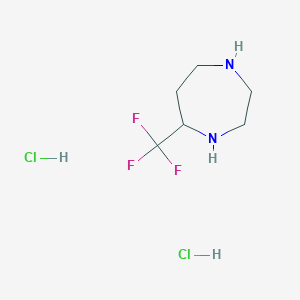
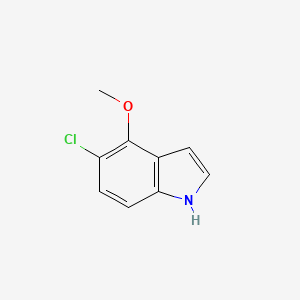
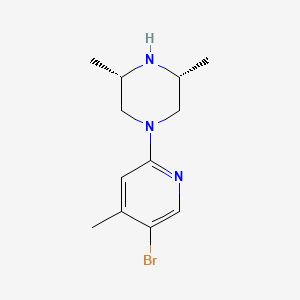
![(1S,2S,4R,6S)-6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15051577.png)
